molecular formula C8H6N2O B1583554 Cinnolin-3(2H)-one CAS No. 31777-46-5

Cinnolin-3(2H)-one

Cat. No. B1583554
CAS RN: 31777-46-5
M. Wt: 146.15 g/mol
InChI Key: CXUGAWWYKSOLEL-UHFFFAOYSA-N
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Description

Cinnolin-3(2H)-one is a chemical compound that has been studied for various applications . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The synthesis of Cinnolin-3(2H)-one involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine . This reaction yields 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones . Another method involves the Rh(III)-catalyzed direct coupling of azobenzenes with α-diazo esters .


Molecular Structure Analysis

The molecular structure of Cinnolin-3(2H)-one derivatives can be determined using IR, 1H NMR, and 13C NMR spectroscopy . For example, 2-(12-{3-imino-2H,3H-benzo[h]cinnolin-2-yl}dodecyl)-2H,3H-benzo[h]cinnolin-3-imine contains a total of 82 atoms; 40 Hydrogen atoms, 36 Carbon atoms, and 6 Nitrogen atoms .

Scientific Research Applications

Pharmacological Properties and Applications

Cinnolin-3(2H)-one derivatives are recognized for their extensive pharmacological activities. These activities encompass a broad spectrum, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. Some of these derivatives are currently being evaluated in clinical trials. Research spanning from 2005 to 2019 has compiled comprehensive information on the biological properties of cinnoline derivatives, highlighting their significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).

Synthesis and Development

Cinnolines are considered a "privileged scaffold" in new material and drug research and development due to their good electron-accepting ability and varied biological activities. Recent years have seen active investigation into new synthetic routes to this important structure, particularly through the C-H functionalization strategy. The synthesis of cinnolines based on different synthetic strategies and raw materials has seen significant advancement (Su & Hou, 2019).

Catalytic Synthesis Approaches

A Rhodium-catalyzed redox-neutral annulation reaction has been developed, facilitating the direct synthesis of cinnolines from azo and diazo compounds under mild conditions. This method demonstrates broad substrate scope, scalability, and step economy, offering efficient routes to bioactive structures like 4-amino-cinnoline and 1-aminoindole (Sun et al., 2016).

Antihypertensive and Antiaggregatory Activities

Studies have shown that certain cinnolin-3(2H)-one derivatives exhibit significant pharmacological activities, including antihypertensive and antiaggregatory effects. These studies compare various derivatives to identify those with the most potent activities, contributing valuable insights into the development of new therapeutic agents (Pinna et al., 1997).

Computational Studies

Computational studies have been conducted on the oxidation-reduction reactions of Cinnolin-4(1H)-one in aqueous phase. These studies, using density functional theory, provide insights into the electronic properties and reactivity of these compounds, which is valuable for their application in various scientific domains (Babu, 2014).

properties

IUPAC Name

2H-cinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUGAWWYKSOLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284040
Record name Cinnolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnolin-3(2H)-one

CAS RN

31777-46-5
Record name 31777-46-5
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Record name Cinnolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrocinnolin-3-one
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Synthesis routes and methods

Procedure details

To 60 ml of dried dimethylformamide is added 5 g of 9-hydroxy-2-(4-hydroxyphenyl)-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one, and thereto is added 1.6 g of 60% sodium hydroxide. After the mixture is stirred at room temperature for 1 hour, 5 g of 3-dimethylaminopropyl chloride is added thereto. The mixture is stirred under heating at 60°-70° C. for 14 hours. After the completion of the reaction, the solvent is distilled off and the residue is extracted with chloroform. The extract is washed with water and dried over anhydrous magnesium sulfate. Thereafter, the solvent is distilled off. The obtained oily substance (7.8 g) is subjected to column chromatography to give 5.2 g of 2-[4-(3-dimethylaminopropoxy)phenyl]-9-(3-dimethylaminopropoxy)-4,4a,5,6-tetrahydrobenzoh]cinnolin-3(2H)-one as an oily substance.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
9-hydroxy-2-(4-hydroxyphenyl)-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnolin-3(2H)-one
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Cinnolin-3(2H)-one
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Cinnolin-3(2H)-one
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Cinnolin-3(2H)-one
Reactant of Route 5
Cinnolin-3(2H)-one
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Cinnolin-3(2H)-one

Citations

For This Compound
88
Citations
G Rastelli, L Costantino, P Vianello, D Barlocco - Tetrahedron, 1998 - Elsevier
Free energy perturbation simulations have been employed to rationalize the binding differences between a benzocinnolinone carboxylic acid inhibitor of aldose reductase and its …
Number of citations: 10 www.sciencedirect.com
JY Son, S Kim, WH Jeon, PH Lee - Organic letters, 2015 - ACS Publications
A synthetic method of a wide range of cinnolin-3(2H)-one derivatives is developed from the reaction of symmetrical as well as unsymmetrical azobenzenes with diazotized Meldrum’s …
Number of citations: 107 pubs.acs.org
S Villa, G Cignarella, MM Curzu… - Journal of …, 1999 - Wiley Online Library
The isomeric compounds 5,6‐dihydrothieno[2,3‐h]cinnolin‐3(2H)‐one (7a) and 5,6‐dihydrothieno‐[3,2‐h]cinnolin‐3(2H)‐one (7b) rapidly tautomerise to the corresponding 1,4‐…
Number of citations: 2 onlinelibrary.wiley.com
H Tanaka, S Kirihara, H Yasumatsu, T Yakushiji… - European journal of …, 1997 - Elsevier
A series of 2-aryl-2,5,6,7-tetrahydro-3H-mieno[2′,3′:6,7]cyclohepta[1,2-c]pyridazin-3-ones and 2-aryl-5,6-dihydrothieno[2,3-h]cinnolin-3(2H)-ones were synthesized and evaluated for …
Number of citations: 10 www.sciencedirect.com
G Borah, P Patel - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
The first report on Ir(III)-catalyzed C–H alkylation/cyclization of azobenzene with diazotized Meldrum's acid is described for the synthesis of cinnolin-3(2H)-one derivatives under mild …
Number of citations: 16 pubs.rsc.org
GA Pinna, D Barlocco - European journal of medicinal chemistry, 1991 - Elsevier
The 8-acetylamino-4,4a,5,6-tetrahydro-2H-thieno[2,3-h]cinnolin-3-one (2b) has been synthesized and tested for its pharmacological profile in comparison with the bioisoster 8-…
Number of citations: 7 www.sciencedirect.com
GA Pinna, E Salis, D Berta, E Gavini… - … Societa Chimica Italiana …, 1997 - europepmc.org
A number of 4a-methyl-4, 4a, 5, 6-tetrahydrothieno [2, 3-h] cinnolin-3 (2H)-one s (3-5) have been synthesized and tested for their pharmacological profile. These were compared with the …
Number of citations: 9 europepmc.org
S Sharma, SH Han, S Han, W Ji, J Oh, SY Lee… - Organic …, 2015 - ACS Publications
The rhodium(III)-catalyzed direct C–H functionalization of azobenzenes with α-diazo compounds is described. These transformations provide the facile and efficient construction of C2-…
Number of citations: 115 pubs.acs.org
GA Pinna, MM Curzu, P Fraghì, E Gavini… - … Chimica Italiana: 1989 …, 1996 - europepmc.org
Two new dihydrobenzo [f] cinnolin-2 (3H) ones (4a, b) have been synthesized and tested for their hypotensive, antihypertensive and antiaggregating activities in comparison with the …
Number of citations: 10 europepmc.org
P Tapolcsanyi, BUW Maes, K Monsieurs, GLF Lemière… - Tetrahedron, 2003 - Elsevier
Palladium-catalyzed intramolecular arylation of 2-benzyl-5-(2-bromophenyl)-4-phenylpyridazin-3(2H)-one yielded hitherto unknown 2-benzyldibenzo[f,h]phthalazin-1(2H)-one. The …
Number of citations: 30 www.sciencedirect.com

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